molecular formula C12H11N3O4S2 B2964793 (NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide CAS No. 18107-88-5

(NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide

Cat. No.: B2964793
CAS No.: 18107-88-5
M. Wt: 325.36
InChI Key: GOEYLHKNYVTVAE-UHFFFAOYSA-N
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Description

(NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide is a specialized organic compound with the molecular formula C12H11N3O4S2 and a molecular weight of 325.36 g/mol . This chemical features a unique sulfanylidene structure, which may be of significant interest in various research fields, including medicinal chemistry and chemical biology. As part of the benzenesulfonamide class, it presents a valuable scaffold for investigating structure-activity relationships (SAR) . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules. Its structure, containing both sulfonamide and nitro-phenyl groups, is often explored in the development of enzyme inhibitors, such as carbonic anhydrase inhibitors or xanthine oxidase inhibitors . This product is strictly labeled For Research Use Only and is not approved for diagnostic, therapeutic, or personal use. All information provided is for informational purposes only. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(NE)-N-[amino-(4-nitrophenyl)-λ4-sulfanylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S2/c13-20(11-8-6-10(7-9-11)15(16)17)14-21(18,19)12-4-2-1-3-5-12/h1-9H,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEYLHKNYVTVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=S(C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/N=S(\C2=CC=C(C=C2)[N+](=O)[O-])/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide is a derivative of benzenesulfonamide, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its effects on cardiovascular parameters, potential interactions with biomolecules, and pharmacokinetic properties.

Chemical Structure and Properties

  • Chemical Formula: C16H19N3O4S2
  • Molecular Weight: 365.47 g/mol
  • CAS Number: 64528-69-4

Biological Activity Overview

Research indicates that benzenesulfonamide derivatives exhibit various biological activities, particularly in cardiovascular pharmacology. The specific compound in focus has shown promise in modulating perfusion pressure and coronary resistance.

Case Studies and Experimental Findings

  • Cardiovascular Effects :
    • A study evaluated the impact of several benzenesulfonamide derivatives on isolated rat heart models. The results indicated that compounds such as 4-(2-amino-ethyl)-benzenesulfonamide significantly decreased perfusion pressure and coronary resistance compared to controls and other derivatives like 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide .
    • The interaction of these compounds with calcium channels was analyzed using docking simulations, suggesting that they may inhibit calcium channel activity, leading to reduced coronary resistance and altered blood pressure dynamics .
  • Pharmacokinetics :
    • The pharmacokinetic parameters of 4-(2-aminoethyl)-benzenesulfonamide were assessed using computational models such as ADMETlab. These studies revealed variations in permeability across different cell types, indicating the potential for varied biological responses depending on the tissue environment .

Data Table: Summary of Biological Activities

Compound NameEffect on Perfusion PressureEffect on Coronary ResistanceInteraction with Calcium Channels
(NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]DecreasedDecreasedInhibitory
4-(2-amino-ethyl)-benzenesulfonamideSignificant decreaseSignificant decreaseConfirmed
2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamideModerate decreaseModerate decreaseSuggested

The biological activity of this compound may be attributed to its structural characteristics that facilitate interactions with specific biomolecules involved in cardiovascular regulation. The following mechanisms have been proposed based on existing literature:

  • Calcium Channel Modulation : The compound appears to interact with calcium channels, leading to vasodilation and reduced cardiac workload.
  • Inhibition of Enzymatic Activity : Derivatives of benzenesulfonamide may inhibit enzymes involved in vascular tone regulation, contributing to their effects on blood pressure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs, their synthesis routes, and biological/physical properties:

Compound Name Key Structural Features Synthesis Method Biological/Physical Properties Reference
N-(4-nitrophenyl)benzenesulfonamide Simple sulfonamide with 4-nitrophenyl substituent. Conventional sulfonylation of 4-nitroaniline. IR Characteristic S=O (1331 cm⁻¹), NO₂ (1520 cm⁻¹); used as a precursor in drug synthesis.
N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide Contains a hydroxylamine group instead of amino-sulfanylidene. Electrochemical synthesis at −0.4 V vs. Ag/AgCl. Higher polarity due to –OH group; potential intermediate for redox-active compounds.
N-{4-[3-(4-nitrophenyl)prop-2-enoyl]phenyl}-benzenesulfonamide (CPN) Chalcone-sulfonamide hybrid with propenoyl linker. Claisen-Schmidt condensation. Exhibits genotoxic and cytotoxic effects in S. typhimurium assays; IC₅₀ = 12 μM (Ames test).
4-((3-Amino-1-(4-nitrophenyl)-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide Pyrazole-sulfonamide with dual-tail substituents. Nucleophilic substitution and cyclization. Anticancer activity: Induces G2/M cell cycle arrest (IC₅₀ = 8.2 μM in colon cancer cells).
N-[6-fluoro-7-substituted-1,3-benzothiazol-2-yl]-4-[3-chloro-2-(4-nitrophenyl)-4-oxo-azetidin-1-yl]benzenesulfonamide Azetidinone-sulfonamide hybrid with nitro group. Multistep coupling reactions. Antibacterial: MIC = 2 µg/mL against S. aureus; biofilm inhibition at 10 µg/mL.

Physicochemical Properties

  • Solubility : Nitro groups generally reduce aqueous solubility but improve membrane permeability. For example, N-(4-nitrophenyl)benzenesulfonamide is sparingly soluble in water (<1 mg/mL) but highly soluble in DMSO (>50 mg/mL) .
  • Thermal Stability : Melting points for nitro-substituted sulfonamides range widely (e.g., CPN melts at 237–239°C, while PPA14 melts at 185°C), influenced by crystallinity and hydrogen-bonding capacity .

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